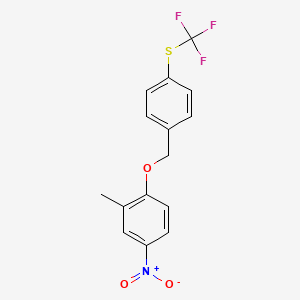
3,3-Dicyclopropyl-3H-diazirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dicyclopropyl-3H-diazirene: is a member of the diazirine family, which are organic compounds characterized by a three-membered ring containing one carbon and two nitrogen atoms. These compounds are known for their ability to generate carbenes upon photolysis or thermolysis, making them valuable tools in organic synthesis and biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dicyclopropyl-3H-diazirene typically involves the following steps:
Oximation: The starting material, a ketone, is reacted with hydroxylamine hydrochloride in the presence of a base such as pyridine to form an oxime.
Tosylation: The oxime is then treated with tosyl chloride in the presence of a base to form a tosyl oxime.
Ammonia Treatment: The tosyl oxime is treated with ammonia to form a diaziridine.
Industrial Production Methods: This includes optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dicyclopropyl-3H-diazirene undergoes various types of chemical reactions, including:
Photolysis: Exposure to ultraviolet light leads to the formation of carbenes, which can insert into C-H, N-H, and O-H bonds.
Thermolysis: Heating the compound also generates carbenes, facilitating similar insertion reactions.
Common Reagents and Conditions:
Photolysis: Ultraviolet light (around 350-365 nm) is commonly used to activate the diazirine.
Thermolysis: Heating to temperatures typically between 110-130°C is used to induce carbene formation.
Major Products: The major products formed from these reactions depend on the substrates present. Carbenes generated from this compound can insert into various bonds, leading to the formation of new C-C, C-N, and C-O bonds .
Applications De Recherche Scientifique
3,3-Dicyclopropyl-3H-diazirene has several applications in scientific research:
Photoaffinity Labeling: Used to study interactions between biomolecules, such as ligand-receptor and protein-protein interactions.
Chemical Probes: Employed in the identification of biological targets and pathways.
Polymer Crosslinking: Utilized in the development of advanced polymer materials with enhanced properties.
Adhesion Studies: Applied in the study of adhesion mechanisms in various materials
Mécanisme D'action
The primary mechanism of action for 3,3-Dicyclopropyl-3H-diazirene involves the generation of carbenes upon exposure to ultraviolet light or heat. These carbenes are highly reactive and can insert into various bonds, forming new chemical structures. The molecular targets and pathways involved depend on the specific substrates and conditions used in the reactions .
Comparaison Avec Des Composés Similaires
1H-Diazirine: Another member of the diazirine family, with similar carbene-generating properties.
Trifluoromethyl Aryl Diazirines: Known for their use in biological target identification and polymer crosslinking.
Uniqueness: 3,3-Dicyclopropyl-3H-diazirene is unique due to its specific structure, which includes two cyclopropyl groups. This structure can influence the reactivity and stability of the generated carbenes, making it distinct from other diazirines .
Propriétés
Numéro CAS |
143237-14-3 |
|---|---|
Formule moléculaire |
C7H10N2 |
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
3,3-dicyclopropyldiazirine |
InChI |
InChI=1S/C7H10N2/c1-2-5(1)7(8-9-7)6-3-4-6/h5-6H,1-4H2 |
Clé InChI |
PBQTUYDDXFQEIS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2(N=N2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)
![N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11924863.png)






![1,2-Diazaspiro[4.4]nona-1,3-diene](/img/structure/B11924898.png)

![7-Fluoropyrido[2,3-b]pyrazine](/img/structure/B11924912.png)


